molecular formula C40H40N2O6 B11050199 Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] CAS No. 893768-93-9

Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]

Cat. No.: B11050199
CAS No.: 893768-93-9
M. Wt: 644.8 g/mol
InChI Key: UTOBJBIQVBKKRO-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is a complex organic compound characterized by its unique structure, which includes furan and phenyl groups attached to a cyclohexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadiene core, followed by the introduction of furan and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylate groups with diethylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The cyclohexadiene core can be reduced to cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] involves its interaction with molecular targets such as enzymes or receptors. The furan and phenyl groups can engage in π-π interactions, while the cyclohexadiene core can undergo conformational changes to fit into active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(2-thienyl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
  • Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(pyridin-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]

Uniqueness

Compared to similar compounds, Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is unique due to the presence of furan rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry for the development of new therapeutic agents.

Properties

CAS No.

893768-93-9

Molecular Formula

C40H40N2O6

Molecular Weight

644.8 g/mol

IUPAC Name

ethyl 2-[2-[[2-ethoxycarbonyl-3-(furan-2-yl)-5-phenylcyclohexa-1,5-dien-1-yl]amino]ethylamino]-6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C40H40N2O6/c1-3-45-39(43)37-31(35-17-11-21-47-35)23-29(27-13-7-5-8-14-27)25-33(37)41-19-20-42-34-26-30(28-15-9-6-10-16-28)24-32(36-18-12-22-48-36)38(34)40(44)46-4-2/h5-18,21-22,25-26,31-32,41-42H,3-4,19-20,23-24H2,1-2H3

InChI Key

UTOBJBIQVBKKRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(CC1C2=CC=CO2)C3=CC=CC=C3)NCCNC4=C(C(CC(=C4)C5=CC=CC=C5)C6=CC=CO6)C(=O)OCC

Origin of Product

United States

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